

# Unraveling the Structure of Zinc Bromide Dihydrate: A Technical Guide

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## Compound of Interest

Compound Name: Zinc bromide dihydrate

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This technical guide provides a comprehensive analysis of the crystal structure of **zinc bromide dihydrate** ( $\text{ZnBr}_2 \cdot 2\text{H}_2\text{O}$ ), a compound of interest in various chemical and pharmaceutical applications. This document outlines the precise atomic arrangement, presents key structural data, and details the experimental protocols for its characterization, offering a foundational resource for researchers in materials science and drug development.

## Crystal Structure Overview

**Zinc bromide dihydrate** is not a simple hydrate but rather a double salt with the formula  $[\text{Zn}(\text{H}_2\text{O})_6][\text{Zn}_2\text{Br}_6]$ .<sup>[1]</sup> Its crystal structure is characterized by the presence of two distinct ionic complexes: a hexaaquazinc(II) cation,  $[\text{Zn}(\text{H}_2\text{O})_6]^{2+}$ , and a dimeric hexabromodizincate(II) anion,  $[\text{Zn}_2\text{Br}_6]^{2-}$ .<sup>[1]</sup> These independent octahedral and dimeric tetrahedral complexes are linked together through O-H...Br hydrogen bonds.<sup>[1]</sup>

The coordination environment of the zinc atoms is twofold. In the cationic complex, the zinc ion is octahedrally coordinated to six water molecules.<sup>[1]</sup> In the anionic complex, two zinc atoms are each tetrahedrally coordinated to four bromide ions. Two of these bromide ions act as bridges between the two zinc centers, forming a dimeric structure.<sup>[1]</sup>

## Quantitative Crystallographic and Structural Data

The crystallographic data for **zinc bromide dihydrate** has been determined by single-crystal X-ray diffraction. The key quantitative parameters are summarized in the tables below for clarity and ease of comparison.

**Table 1: Crystallographic Data for Zinc Bromide Dihydrate**

Parameter	Value
Chemical Formula	$[\text{Zn}(\text{H}_2\text{O})_6][\text{Zn}_2\text{Br}_6]$
Molar Mass	783.66 g/mol
Crystal System	Orthorhombic
Space Group	Immm
Unit Cell Dimension a	10.435(1) Å
Unit Cell Dimension b	10.367(1) Å
Unit Cell Dimension c	7.961(1) Å
Unit Cell Volume	861.2(2) Å <sup>3</sup>
Z (Formula units/unit cell)	2
Calculated Density (Dx)	3.02 Mg/m <sup>3</sup>

Data sourced from Duhlev et al. (1988).[\[1\]](#)

**Table 2: Selected Bond Lengths**

Bond	Length (Å)	Complex
Zn-O (average)	2.07	$[\text{Zn}(\text{H}_2\text{O})_6]^{2+}$
Zn-Br (bridging)	2.48	$[\text{Zn}_2\text{Br}_6]^{2-}$
Zn-Br (terminal)	2.36	$[\text{Zn}_2\text{Br}_6]^{2-}$

Data sourced from Duhlev et al. (1988).[\[1\]](#)

## Experimental Protocols

The determination of the crystal structure of **zinc bromide dihydrate** involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

### Synthesis of Zinc Bromide Dihydrate Single Crystals

High-quality single crystals of **zinc bromide dihydrate** suitable for X-ray diffraction can be prepared by the slow evaporation of a saturated aqueous solution.

Methodology:

- **Preparation of Saturated Solution:** Prepare a saturated aqueous solution of anhydrous zinc bromide ( $\text{ZnBr}_2$ ) in deionized water at a constant temperature of 297 K (24 °C). This can be achieved by adding  $\text{ZnBr}_2$  to water with continuous stirring until no more salt dissolves.
- **Crystallization:** The saturated solution is then filtered to remove any undissolved particles and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
- **Crystal Harvesting:** Over a period of several days to weeks, well-formed, colorless crystals of **zinc bromide dihydrate** will precipitate from the solution. These crystals are then carefully harvested for analysis.

Alternative synthesis routes include the reaction of zinc oxide or zinc metal with hydrobromic acid.<sup>[2][3]</sup>

### Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement of **zinc bromide dihydrate** was elucidated using single-crystal X-ray diffraction.

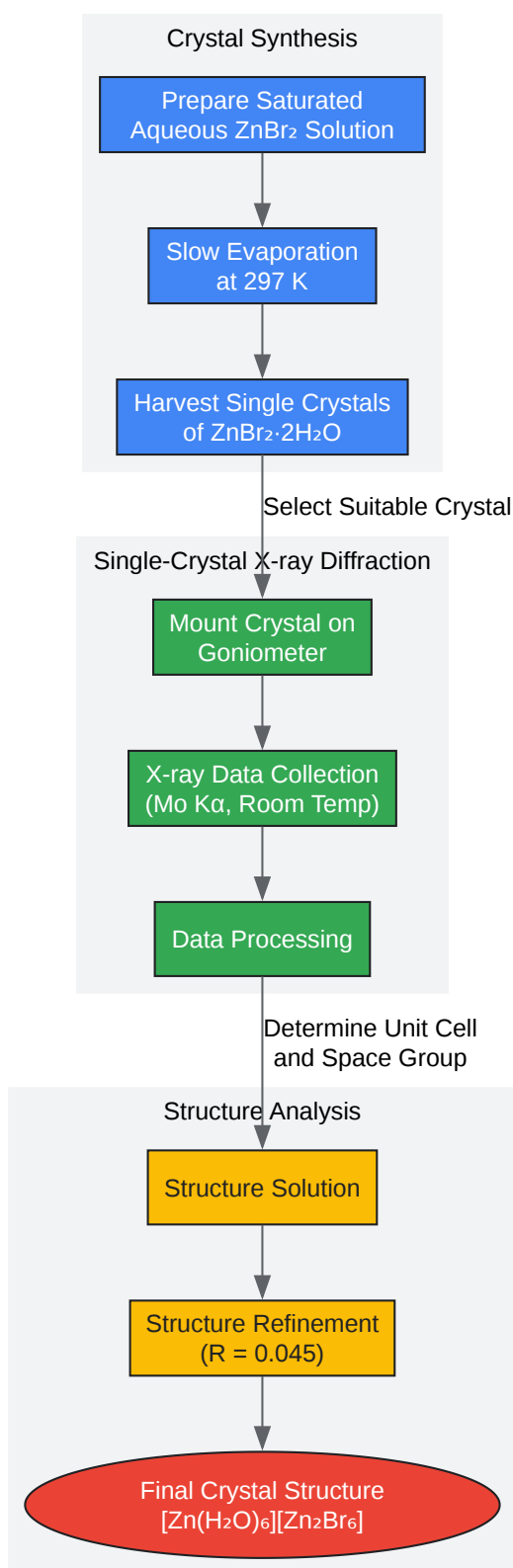
Methodology:

- **Crystal Mounting:** A suitable single crystal of **zinc bromide dihydrate** is selected and mounted on a goniometer head.

- **Data Collection:** The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Based on the foundational study by Duhlev et al. (1988), the data collection was performed at room temperature using Molybdenum K $\alpha$  radiation ( $\lambda = 0.71069 \text{ \AA}$ ).<sup>[1]</sup>
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities. These positions are then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The final structure resulted in an R-factor of 0.045 for 327 unique observed reflections.<sup>[1]</sup>

## Visualized Experimental Workflow

The logical flow of the experimental procedure for the crystal structure analysis of **zinc bromide dihydrate** is depicted in the following diagram.



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Caption: Experimental workflow for the crystal structure analysis of **zinc bromide dihydrate**.

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- To cite this document: BenchChem. [Unraveling the Structure of Zinc Bromide Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092294#zinc-bromide-dihydrate-crystal-structure-analysis]

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